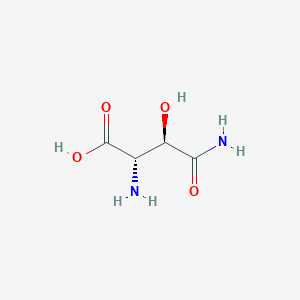

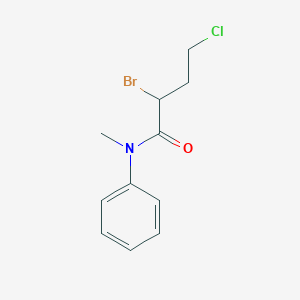

![molecular formula C6H3BrClN3 B1145640 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-70-3](/img/structure/B1145640.png)

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including compounds closely related to 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, often involves multi-step reactions starting from pyridine or pyrazole precursors. One approach includes nucleophilic substitution, cyclization, and halogenation steps to introduce the desired substituents on the core structure (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

Molecular structure analysis of pyrazolo[3,4-b]pyridine derivatives reveals that these compounds can form hydrogen-bonded dimers and chains of rings through N-H...N and C-H...π(pyridine) hydrogen bonds, contributing to their stability and solid-state packing (J. Quiroga et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives are characterized by their reactivity towards nucleophilic substitution, cyclization, and coupling reactions. These reactions are facilitated by the presence of reactive bromo and chloro substituents, which can be further modified to introduce a variety of functional groups for different applications (Yan Zhang et al., 2019).

科学研究应用

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine scaffolds are versatile in the design of kinase inhibitors due to their ability to interact with kinases via multiple binding modes. This scaffold is particularly effective in binding to the hinge region of the kinase, making it a recurrent motif in kinase inhibitor patents and research. Its potential to form hydrogen bond donor–acceptor pairs common among kinase inhibitors underscores its value in medicinal chemistry for developing potency and selectivity in kinase inhibition (Wenglowsky, 2013).

Spin Crossover Active Complexes

The chemical structure of pyrazolo[3,4-b]pyridine and related ligands has been explored for the synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes. These complexes are significant for their potential applications in molecular electronics and switchable magnets, where the synthesis, crystallization methods, and resulting SCO properties are of particular interest (Olguín & Brooker, 2011).

Catalysis and Organic Synthesis

The heterocyclic N-oxide motif, related to pyrazolo[3,4-b]pyridine structures, demonstrates importance in organic synthesis, catalysis, and medicinal applications. These compounds are crucial in forming metal complexes, designing catalysts for asymmetric synthesis, and developing drugs with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Medicinal Chemistry

Pyrazolo[3,4-d]pyrimidines, a closely related class of compounds, have been studied for their biological significance in treating various diseases. These studies highlight the structural resemblance to purines, showcasing their therapeutic potential in addressing central nervous system disorders, cardiovascular diseases, cancer, and inflammation (Chauhan & Kumar, 2013).

Green Chemistry

The development of green multi-component synthesis methods for fused heterocyclic derivatives emphasizes the environmental and economic benefits of using pyrazolo[3,4-b]pyridine scaffolds. These methods facilitate the synthesis of complex molecules in an atom-economic and eco-friendly manner, contributing to the advancement of sustainable chemical processes (Dhanalakshmi et al., 2021).

安全和危害

属性

IUPAC Name |

3-bromo-6-chloro-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-3-1-2-4(8)9-6(3)11-10-5/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPKMCBJXWGFGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNC(=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264236 |

Source

|

| Record name | 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

1357946-70-3 |

Source

|

| Record name | 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

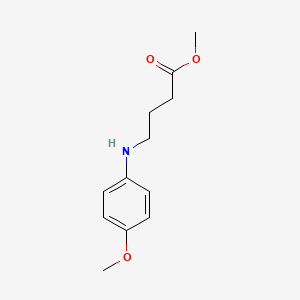

![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)

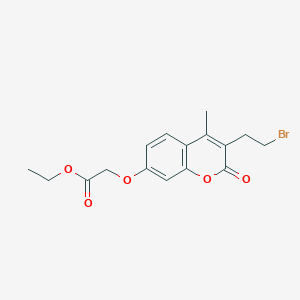

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)

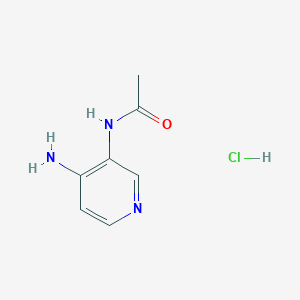

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)

![2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B1145578.png)